REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)=[O:3].[Br:11]Br>CO>[CH:4]1([C:2]([CH2:1][Br:11])=[O:3])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1CCCCCC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then diluted with 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with saturated sodium bicarbonate, brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and condensed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)C(=O)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |